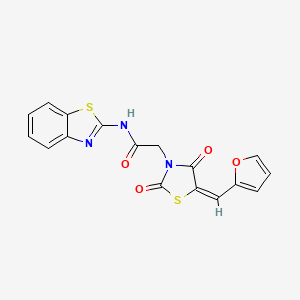
L-Alpha-Lysophosphatidylcholine,oleoyl-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is a deuterium-labeled derivative of L-Alpha-Lysophosphatidylcholine,oleoyl. This compound is primarily used in scientific research as a tracer due to its stable isotopic labeling. It is a type of lysophosphatidylcholine, which is a class of phospholipids that play a crucial role in cell membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves the incorporation of deuterium into the oleoyl chain of L-Alpha-Lysophosphatidylcholine. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in solution form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce alcohols .
Scientific Research Applications
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Utilized in cell membrane studies to understand the role of phospholipids in cellular processes.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Employed in the development of stable isotopic standards for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The deuterium labeling allows for precise tracking and quantification in various biological systems. Molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
- L-Alpha-Lysophosphatidylcholine,oleoyl-d7
- L-Alpha-Lysophosphatidylcholine,oleoyl-d5
- L-Alpha-Lysophosphatidylcholine,oleoyl-d3
Comparison: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is unique due to its higher degree of deuterium labeling, which provides enhanced stability and precision in isotopic studies. Compared to its counterparts, it offers better resolution in mass spectrometry and more accurate quantification in metabolic studies .
Properties
Molecular Formula |
C26H52NO7P |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
YAMUFBLWGFFICM-DEOMGNFYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



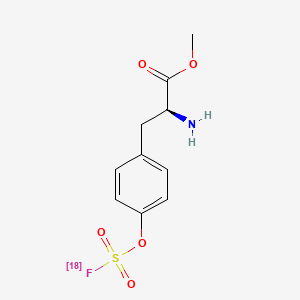
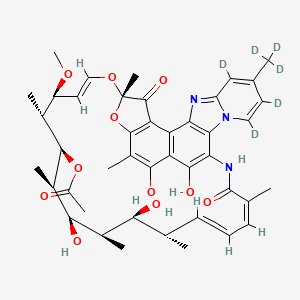
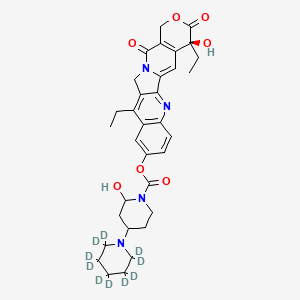
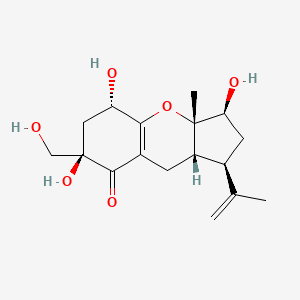

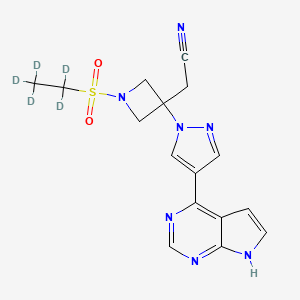

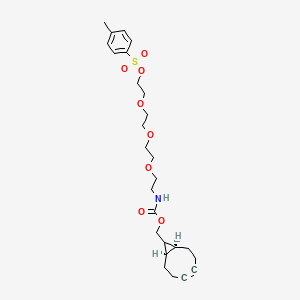
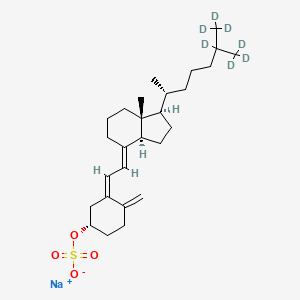
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

